molecular formula C16H16ClNO6S B2987476 5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 438021-83-1

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2987476
CAS No.: 438021-83-1
M. Wt: 385.82
InChI Key: SAISACWFXXLVFM-UHFFFAOYSA-N
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Description

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 438021-83-1) is a high-purity chemical compound supplied for non-clinical research and development purposes. This molecule, with the molecular formula C 16 H 16 ClNO 6 S and a molecular weight of 385.83 g/mol, is characterized by its sulfamoyl benzoic acid structure . As a molecular building block, this compound is primarily valued in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Its structure, featuring a benzoic acid group and a sulfonamide linkage to a chlorinated dimethoxyphenyl ring, makes it a versatile intermediate for constructing compound libraries or exploring structure-activity relationships (SAR) . Researchers utilize this compound in the design and development of novel bioactive molecules, where it can serve as a core scaffold. Its application is strictly confined to laboratory research, and it is an essential tool for scientists working in early-stage drug discovery. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. All information provided is for informational and research purposes.

Properties

IUPAC Name

5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-9-4-5-10(6-11(9)16(19)20)25(21,22)18-13-7-12(17)14(23-2)8-15(13)24-3/h4-8,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAISACWFXXLVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, identified by its CAS number 438021-83-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClNO6S, with a molecular weight of 385.82 g/mol. The structure includes a sulfamoyl group, which is known for its role in various biological activities, including enzyme inhibition.

PropertyValue
Molecular FormulaC16H16ClNO6S
Molecular Weight385.82 g/mol
SolubilitySoluble
Purity≥ 95%

The biological activity of this compound is largely attributed to its structural features:

  • Binding Affinity : The chloro and methoxy groups enhance the compound's binding affinity to target proteins, potentially influencing its selectivity as an enzyme inhibitor.
  • Biochemical Pathways : The compound may interact with pathways associated with the metabolism of aromatic compounds and sulfonamides, affecting various cellular processes.
  • Pharmacokinetics : The sulfamoyl group may influence absorption and distribution, while the chloro and methoxy substituents could affect metabolism and excretion.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. For instance, derivatives containing sulfamoyl groups have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Antitumor Efficacy :
    In a study examining structurally related compounds, it was found that certain sulfamoyl derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that this compound may possess similar antitumor properties .
  • Enzyme Inhibition :
    A computational study indicated that compounds with similar functional groups can act as potent inhibitors of specific enzymes involved in cancer metabolism. The presence of the sulfamoyl moiety is crucial for the inhibition mechanism, potentially leading to reduced tumor growth rates in vivo .

Comparison with Similar Compounds

3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic Acid

  • Key Differences : Methyl group at position 4 (vs. 2 in the target compound).
  • Implications : Steric effects and solubility may differ due to methyl positioning. The 4-methyl analog may exhibit altered crystallinity and bioavailability .

3-((5-Bromo-2-methoxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic Acid

  • Key Differences :
    • Bromine replaces chlorine on the phenyl ring.
    • Hydroxy group at position 2 (vs. methyl in the target compound).
  • Implications: Bromine’s larger atomic radius may enhance binding affinity in protein interactions.

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) Benzamide Derivatives

  • Key Differences : Benzamide core (vs. benzoic acid) and 4-sulfamoylphenyl substitution.
  • Implications : The amide group reduces acidity, affecting ionization and pharmacokinetics. These derivatives are often explored for antimicrobial activity, whereas the target compound’s carboxylic acid may favor enzyme inhibition .

Pigment Red 5 (CAS 6410-41-9)

  • Key Differences : Azo (-N=N-) group and extended aromatic system.
  • Implications : Used as a dye/pigment due to chromophoric azo groups. The target compound lacks this feature, suggesting divergent applications (pharmaceutical vs. industrial) .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications
Target Compound 2-methyl, 5-sulfamoyl-Cl-2,4-(OMe)₂Ph 384.8 Pharmaceutical research
3-[(5-Cl-2,4-(OMe)₂Ph)sulfamoyl]-4-methylbenzoic acid 4-methyl 384.8 Material science
3-((5-Br-2-OMePh)sulfonamido)-5-Cl-2-OH-benzoic acid 5-Br, 2-OH 466.7 Protein inhibition (WD repeat)
5-Cl-2-OMe-N-(4-sulfamoylPh) benzamide derivatives Benzamide core, 4-sulfamoylPh ~350–400 Antimicrobial agents
Pigment Red 5 Azo group, complex naphthalene structure 630.1 Dyes/Pigments

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